Cas no 2228320-49-6 (methyl 3-amino-2-(3-tert-butylphenyl)propanoate)

Methyl 3-amino-2-(3-tert-butylphenyl)propanoate is a chiral intermediate with applications in pharmaceutical synthesis and fine chemical production. Its structure features a tert-butyl-substituted aromatic ring and an ester-linked amino acid moiety, offering versatility in further functionalization. The tert-butyl group enhances steric hindrance, potentially improving selectivity in asymmetric reactions. The ester group provides a handle for hydrolysis or transesterification, while the amino group allows for derivatization or peptide coupling. This compound is particularly valuable in the synthesis of bioactive molecules, where its rigid aromatic core and flexible side chain contribute to tailored molecular design. High purity grades ensure reproducibility in research and industrial processes.
methyl 3-amino-2-(3-tert-butylphenyl)propanoate structure
2228320-49-6 structure
商品名:methyl 3-amino-2-(3-tert-butylphenyl)propanoate
CAS番号:2228320-49-6
MF:C14H21NO2
メガワット:235.32204413414
CID:6036853
PubChem ID:165765486

methyl 3-amino-2-(3-tert-butylphenyl)propanoate 化学的及び物理的性質

名前と識別子

    • methyl 3-amino-2-(3-tert-butylphenyl)propanoate
    • 2228320-49-6
    • EN300-1764678
    • インチ: 1S/C14H21NO2/c1-14(2,3)11-7-5-6-10(8-11)12(9-15)13(16)17-4/h5-8,12H,9,15H2,1-4H3
    • InChIKey: HXZRZBCNYPSXHB-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C(CN)C1=CC=CC(=C1)C(C)(C)C)=O

計算された属性

  • せいみつぶんしりょう: 235.157228913g/mol
  • どういたいしつりょう: 235.157228913g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 257
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 52.3Ų

methyl 3-amino-2-(3-tert-butylphenyl)propanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1764678-0.05g
methyl 3-amino-2-(3-tert-butylphenyl)propanoate
2228320-49-6
0.05g
$1417.0 2023-09-20
Enamine
EN300-1764678-0.25g
methyl 3-amino-2-(3-tert-butylphenyl)propanoate
2228320-49-6
0.25g
$1551.0 2023-09-20
Enamine
EN300-1764678-1.0g
methyl 3-amino-2-(3-tert-butylphenyl)propanoate
2228320-49-6
1g
$1686.0 2023-06-03
Enamine
EN300-1764678-2.5g
methyl 3-amino-2-(3-tert-butylphenyl)propanoate
2228320-49-6
2.5g
$3304.0 2023-09-20
Enamine
EN300-1764678-1g
methyl 3-amino-2-(3-tert-butylphenyl)propanoate
2228320-49-6
1g
$1686.0 2023-09-20
Enamine
EN300-1764678-5g
methyl 3-amino-2-(3-tert-butylphenyl)propanoate
2228320-49-6
5g
$4890.0 2023-09-20
Enamine
EN300-1764678-0.1g
methyl 3-amino-2-(3-tert-butylphenyl)propanoate
2228320-49-6
0.1g
$1484.0 2023-09-20
Enamine
EN300-1764678-5.0g
methyl 3-amino-2-(3-tert-butylphenyl)propanoate
2228320-49-6
5g
$4890.0 2023-06-03
Enamine
EN300-1764678-0.5g
methyl 3-amino-2-(3-tert-butylphenyl)propanoate
2228320-49-6
0.5g
$1619.0 2023-09-20
Enamine
EN300-1764678-10.0g
methyl 3-amino-2-(3-tert-butylphenyl)propanoate
2228320-49-6
10g
$7250.0 2023-06-03

methyl 3-amino-2-(3-tert-butylphenyl)propanoate 関連文献

methyl 3-amino-2-(3-tert-butylphenyl)propanoateに関する追加情報

Introduction to Methyl 3-amino-2-(3-tert-butylphenyl)propanoate (CAS No. 2228320-49-6)

Methyl 3-amino-2-(3-tert-butylphenyl)propanoate, identified by its CAS number 2228320-49-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of amino esters, which are widely recognized for their versatile applications in medicinal chemistry. The unique structural features of this molecule, particularly the presence of an amino group and a tert-butylphenyl moiety, make it a promising candidate for further exploration in drug design and synthesis.

The chemical structure of Methyl 3-amino-2-(3-tert-butylphenyl)propanoate consists of a propanoate ester linked to an amino group, with the aromatic ring substituted by a tert-butyl group at the para position. This configuration imparts specific electronic and steric properties to the molecule, which are critical for its potential biological activity. The tert-butyl group enhances the lipophilicity of the compound, while the amino group provides a site for further functionalization, allowing for the development of more complex derivatives.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. Methyl 3-amino-2-(3-tert-butylphenyl)propanoate has been investigated for its potential role in inhibiting key enzymes and receptors involved in inflammation and pain signaling. Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by interacting with cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins—a class of signaling molecules involved in inflammatory responses.

Moreover, the structural motif of Methyl 3-amino-2-(3-tert-butylphenyl)propanoate bears resemblance to several known pharmacophores found in therapeutic agents. This similarity has prompted researchers to explore its potential as a lead compound for drug discovery programs targeting neurological disorders. The tert-butylphenyl ring, in particular, has been shown to enhance binding affinity to certain neurotransmitter receptors, making it a valuable scaffold for designing molecules with improved pharmacokinetic profiles.

The synthesis of Methyl 3-amino-2-(3-tert-butylphenyl)propanoate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and enzymatic resolutions, have been employed to achieve high yields and purity levels. These techniques are essential for ensuring that the final product meets the stringent requirements of pharmaceutical applications.

Recent advancements in computational chemistry have also played a crucial role in understanding the molecular interactions of Methyl 3-amino-2-(3-tert-butylphenyl)propanoate. Molecular docking studies have revealed that this compound can bind effectively to target proteins with high affinity, suggesting its potential as an inhibitor or modulator. These computational insights have guided experimental efforts and have accelerated the discovery process by predicting favorable binding modes and optimizing lead structures.

In clinical settings, Methyl 3-amino-2-(3-tert-butylphenyl)propanoate is being evaluated in preclinical models to assess its safety and efficacy. Animal studies have demonstrated promising results regarding its ability to reduce inflammation and alleviate pain without significant side effects. These findings are encouraging and warrant further investigation into its therapeutic potential. Additionally, pharmacokinetic studies have provided valuable data on its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for determining optimal dosing regimens.

The future prospects of Methyl 3-amino-2-(3-tert-butylphenyl)propanoate in pharmaceutical applications are vast. Researchers are exploring its potential use in treating chronic inflammatory diseases, such as rheumatoid arthritis and osteoarthritis, where traditional treatments may fall short. Furthermore, its structural features make it a suitable candidate for developing next-generation pain relievers that offer improved efficacy and reduced gastrointestinal side effects compared to existing agents.

The versatility of Methyl 3-amino-2-(3-tert-butylphenyl)propanoate extends beyond its direct therapeutic applications. It serves as a valuable building block for synthesizing more complex derivatives with tailored biological activities. By modifying specific functional groups or introducing new moieties, chemists can generate libraries of compounds that can be screened for novel pharmacological effects. This approach aligns with the growing trend toward structure-based drug design, where computational tools are used to predict and optimize molecular interactions.

In conclusion, Methyl 3-amino-2-(3-tert-butylphenyl)propanoate (CAS No. 2228320-49-6) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, combined with promising preclinical results, make it an attractive candidate for further exploration in drug discovery programs targeting inflammation-related diseases and neurological disorders. As research continues to uncover new therapeutic applications, this compound is poised to play a vital role in advancing medical science.

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